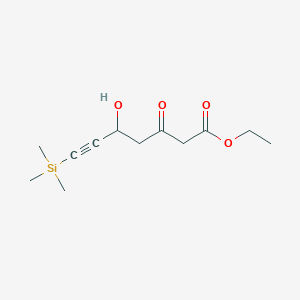
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate is an organic compound with a complex structure that includes a hydroxy group, a keto group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Heptynoate Backbone: This step involves the reaction of an alkyne with an ester to form the heptynoate backbone.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation and Oxidation: The hydroxy and keto groups are introduced through selective hydroxylation and oxidation reactions. Common reagents for these steps include hydrogen peroxide for hydroxylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-heptynoate can be compared with similar compounds such as:
Ethyl 5-Hydroxy-3-oxo-6-heptynoate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-hexynoate: Has a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 5-Hydroxy-3-oxo-7-(trimethylsilyl)-6-octynoate: Has a longer carbon chain, influencing its solubility and reactivity.
The presence of the trimethylsilyl group in this compound makes it unique, as this group can enhance the compound’s stability and modify its reactivity compared to similar compounds without the trimethylsilyl group.
Eigenschaften
Molekularformel |
C12H20O4Si |
|---|---|
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-3-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C12H20O4Si/c1-5-16-12(15)9-11(14)8-10(13)6-7-17(2,3)4/h10,13H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
TZRIHFZKMRHLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CC(C#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
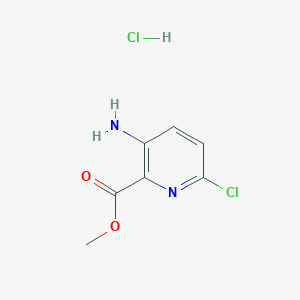
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
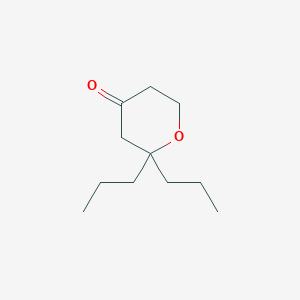
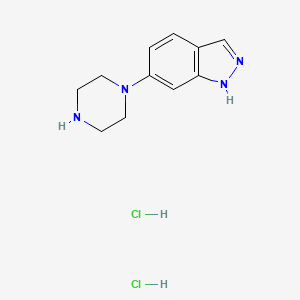


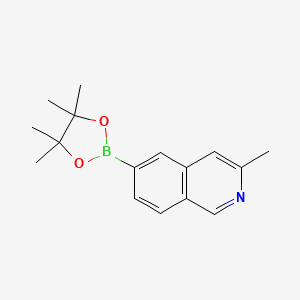
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)

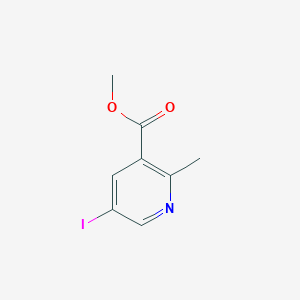
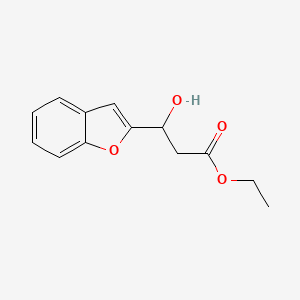

![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
